Acide cannabidivarinnique

Vue d'ensemble

Description

Cannabidivarinic Acid (CBDVA) is a non-psychoactive cannabinoid found in Cannabis . It is one of over 100 cannabinoids identified from the Cannabis plant . CBDVA reportedly has anti-inflammatory properties .

Synthesis Analysis

The complete biosynthesis of the major cannabinoids including cannabidivarinic acid has been reported in Saccharomyces cerevisiae, from the simple sugar galactose . The native mevalonate pathway was engineered to provide a high flux of geranyl pyrophosphate and a heterologous, multi-organism-derived hexanoyl-CoA biosynthetic pathway was introduced .

Molecular Structure Analysis

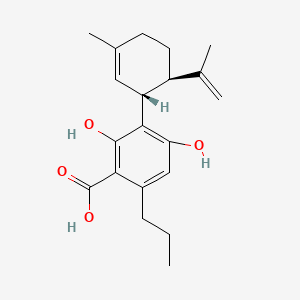

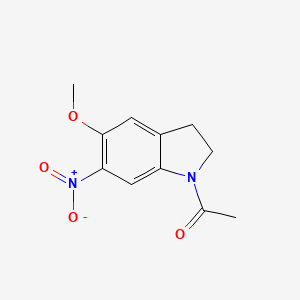

The molecular formula of Cannabidivarinic Acid is C20H26O4 . It is closely related in structure to the cannabinoid agonist anandamide .

Chemical Reactions Analysis

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels .

Physical And Chemical Properties Analysis

The molecular weight of Cannabidivarinic Acid is 330.4 g/mol . It has low water solubility and absorption leads to variable pharmacokinetics if CBD is given in capsules .

Applications De Recherche Scientifique

Applications de l'acide cannabidivarinnique (CBDVA) dans la recherche scientifique

Recherche neurologique : L'this compound a été testé dans des modèles neuronaux, notamment les neurones hippocampiques autaptiques et les neurones du ganglion de la racine dorsale (DRG), pour étudier ses effets sur le système nerveux .

Études antibactériennes : Des recherches ont étudié les mécanismes antibactériens de l'this compound, en examinant son impact sur l'activité enzymatique, l'intégrité de la membrane cellulaire et la morphologie bactérienne .

Écran des ressources génétiques : Le profilage des cannabinoïdes, y compris l'this compound, est essentiel pour un dépistage complet des ressources génétiques afin d'identifier les variantes chimiotpyiques pour des applications pharmacologiques .

Métabolomique dans la recherche sur le cannabis : L'this compound est impliqué dans l'étude de la métabolomique du cannabis, en particulier dans le suivi du métabolisme des micro-organismes modifiés génétiquement afin d'optimiser la biosynthèse des cannabinoïdes .

Développement pharmaceutique : Les propriétés uniques de l'this compound sont explorées pour des applications pharmaceutiques potentielles, bien que les détails spécifiques ne soient pas fournis dans les résultats de la recherche.

Industrie cosmétique : Bien qu'il ne soit pas explicitement mentionné, des cannabinoïdes comme l'this compound sont étudiés pour des applications cosmétiques en raison de leurs nombreux avantages potentiels pour la peau .

Industrie alimentaire : De même, l'industrie alimentaire pourrait bénéficier de l'inclusion de cannabinoïdes tels que l'this compound en raison de leurs propriétés liées à la santé .

Mécanisme D'action

Target of Action

CBDVA primarily targets the cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and memory . CBDVA also exhibits significant inhibition against Ca v 3.1 and Ca v 3.2, which are voltage-gated calcium channels .

Mode of Action

The interaction of CBDVA with its targets leads to changes in the physiological processes regulated by these targets . For instance, the interaction with cannabinoid receptors can modulate the release of neurotransmitters, thereby influencing pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

The biosynthesis of CBDVA involves multiple genes and enzymes. The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), which is then converted into CBDVA . This process is complex and involves multiple steps, each catalyzed by a specific enzyme .

Pharmacokinetics

The pharmacokinetics of CBDVA involves its absorption, distribution, metabolism, and excretion (ADME). After administration, CBDVA is rapidly absorbed, with plasma tmax values between 15 and 45 minutes . It has a relatively short half-life of less than 4 hours .

Result of Action

The interaction of CBDVA with its targets and the subsequent physiological changes can lead to various molecular and cellular effects. For instance, the modulation of neurotransmitter release can affect neuronal activity, potentially leading to changes in pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Action Environment

The action, efficacy, and stability of CBDVA can be influenced by various environmental factors. For instance, the biosynthesis of CBDVA in Cannabis sativa can be influenced by the plant’s need for defense against herbivores and environmental stressors . Additionally, the pharmacokinetics and pharmacodynamics of CBDVA can be affected by factors such as the route of administration and the physiological state of the individual .

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWOKHVLNYAHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019167 | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31932-13-5 | |

| Record name | Cannabidivarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIVARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)

![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)